molecular formula C17H23N5O B11147544 trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11147544
M. Wt: 313.4 g/mol
InChI Key: FWHBONQKFBSQES-UHFFFAOYSA-N
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Description

trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole to the Cyclohexane Ring: This step involves the alkylation of the tetrazole with a cyclohexane derivative.

    Formation of the Amide Bond: The final step involves the coupling of the cyclohexane-tetrazole intermediate with a phenylethylamine derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group.

    Reduction: Reduction reactions could target the tetrazole ring or the cyclohexane ring.

    Substitution: The tetrazole ring is known to participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action for trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
  • trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylate

Uniqueness

The unique structural features of trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, such as the trans configuration and the specific positioning of the tetrazole and phenylethyl groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H23N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-5,13,15-16H,6-12H2,(H,18,23)

InChI Key

FWHBONQKFBSQES-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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